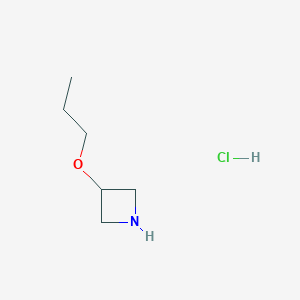
2-(2-Chloro-4-fluorophenyl)acetaldehyde
Übersicht
Beschreibung
“2-(2-Chloro-4-fluorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6ClFO . It is insoluble in water but soluble in organic solvents such as ethanol, dichloromethane, and ether.
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-4-fluorophenyl)acetaldehyde” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an acetaldehyde group . The molecular weight of the compound is 172.58 g/mol .
Wissenschaftliche Forschungsanwendungen
Application in the Synthesis of Pyrrole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Pyrrole derivatives are synthesized using 2-(2-Chloro-4-fluorophenyl)acetaldehyde as a starting material . Pyrrole is a biologically active scaffold possessing diverse activities and is found in many natural products .
- Methods of Application : The synthesis involves a four-component reaction of pyrimidine-2,4,6(1 H,3 H,5 H)-trione, 1-(4-fluorophenyl)-2,2-dihydroxyethanone, dimethyl but-2-ynedioate, and 4-methoxyanilline .
- Results or Outcomes : The reaction leads to the formation of more active compounds, contributing to the therapeutic response profile against several diseases or disorders .
Application in the Synthesis of Schiff Base Metal Complexes
- Scientific Field : Inorganic Chemistry
- Summary of Application : Schiff base metal complexes are synthesized using 2-(2-Chloro-4-fluorophenyl)acetaldehyde . These complexes have shown diverse biological and pharmaceutical activities .
- Methods of Application : The synthesis involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results or Outcomes : The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Application in the Synthesis of 2-Anilinopyrimidines
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Anilinopyrimidines are synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines .
- Methods of Application : The synthesis is carried out under microwave conditions .
- Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .
Application in the Synthesis of Quinoline Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Quinoline derivatives are synthesized using 2-(2-Chloro-4-fluorophenyl)acetaldehyde . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .
- Methods of Application : The synthesis involves the reaction of 2-(2-Chloro-4-fluorophenyl)acetaldehyde with other reagents .
- Results or Outcomes : The synthesized quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Application in the Synthesis of N-Hydroxy-acetamidine Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 2-(2-Chloro-4-fluorophenyl)-N-hydroxy-acetamidine is synthesized using 2-(2-Chloro-4-fluorophenyl)acetaldehyde .
- Methods of Application : The synthesis involves the reaction of 2-(2-Chloro-4-fluorophenyl)acetaldehyde with other reagents .
- Results or Outcomes : The synthesized N-hydroxy-acetamidine derivatives could have potential applications in various fields .
Application in Quantum Chemical Calculations
- Scientific Field : Quantum Chemistry
- Summary of Application : Quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies are performed on 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester .
- Methods of Application : The study involves ab initio and DFT calculations, Hirshfeld surface analysis, and molecular docking .
- Results or Outcomes : The results of the study provide valuable insights into the properties and potential applications of the compound .
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCOWTCRKHIKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695184 | |
| Record name | (2-Chloro-4-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)acetaldehyde | |
CAS RN |
864437-19-4 | |
| Record name | (2-Chloro-4-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloro-4-fluorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)




